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Compound of Interest

Compound Name: 2-Ethoxy-3-methylquinolin-4-ol

Cat. No.: B009912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a reference for the spectroscopic characterization of the

heterocyclic compound 2-Ethoxy-3-methylquinolin-4-ol. Due to the absence of publicly

available experimental data for this specific molecule, this document outlines the theoretical

spectroscopic data based on the analysis of structurally similar compounds and general

principles of spectroscopic interpretation. The methodologies provided are standard protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2-Ethoxy-3-
methylquinolin-4-ol. These predictions are derived from the known chemical shifts, vibrational

frequencies, and fragmentation patterns of analogous quinoline and substituted aromatic

systems.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.4 - 1.6 Triplet 3H -O-CH₂-CH₃

~4.4 - 4.6 Quartet 2H -O-CH₂-CH₃

~2.2 - 2.4 Singlet 3H Ar-CH₃

~7.2 - 8.0 Multiplet 4H
Aromatic Protons (H5,

H6, H7, H8)

~10.0 - 12.0 Singlet (broad) 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Assignment

~14 - 16 -O-CH₂-CH₃

~18 - 22 Ar-CH₃

~65 - 70 -O-CH₂-CH₃

~110 - 140 Aromatic and Quaternary Carbons

~160 - 165 C2 (Attached to Ethoxy Group)

~175 - 180 C4 (Attached to Hydroxyl Group)

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

1620 - 1600 Strong C=C Aromatic Ring Stretch

1580 - 1560 Strong C=N Stretch

1250 - 1200 Strong C-O Stretch (Ether)
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

203 ~100 [M]⁺ (Molecular Ion)

188 Variable [M - CH₃]⁺

175 Variable [M - C₂H₄]⁺

174 Variable [M - C₂H₅]⁺

146 Variable [M - C₂H₅O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethoxy-3-methylquinolin-4-ol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.

Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the KBr pellet.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:
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ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in

positive ion mode.

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas

chromatograph.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethoxy-3-methylquinolin-4-ol.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethoxy-3-methylquinolin-4-
ol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009912#spectroscopic-data-nmr-ir-ms-of-2-ethoxy-3-
methylquinolin-4-ol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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